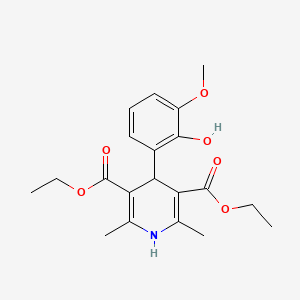
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C15H18N2O5. It is part of a class of compounds known as dihydropyridines, which are commonly used in various chemical and pharmaceutical applications. This compound is notable for its unique structure, which includes a pyridine ring substituted with methoxy and hydroxyl groups, as well as ester functionalities.
Preparation Methods
The synthesis of Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods can improve the efficiency and consistency of the production, making it feasible for large-scale applications.
Chemical Reactions Analysis
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The methoxy and hydroxyl groups on the aromatic ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives.
Scientific Research Applications
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Dihydropyridine derivatives are known for their use in pharmaceuticals, particularly as calcium channel blockers. This compound may have similar applications in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the context of its potential pharmaceutical applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Diethyl 4-(2-HO-3-methoxy-PH)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities.
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina. It has a nitro group instead of the methoxy and hydroxyl groups.
Amlodipine: Another calcium channel blocker with a longer duration of action. It has a different set of substituents on the aromatic ring, which enhances its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
diethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO6/c1-6-26-19(23)15-11(3)21-12(4)16(20(24)27-7-2)17(15)13-9-8-10-14(25-5)18(13)22/h8-10,17,21-22H,6-7H2,1-5H3 |
InChI Key |
VUWKVKXVCUAYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)OC)O)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















